molecular formula C10H14BrNO B2766478 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 41002-63-5

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B2766478
CAS No.: 41002-63-5
M. Wt: 244.132
InChI Key: DDMBRBHPVHFRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a high-purity tetrahydroisoquinoline (THIQ) derivative offered for research applications. This compound is supplied as a solid powder (citation:6). Tetrahydroisoquinoline scaffolds are of significant interest in medicinal chemistry and neuroscience research due to their diverse biological activities (citation:8). Specifically, THIQ-based compounds have been investigated as ligands for histamine H3 receptors, which are important therapeutic targets for a range of neurological disorders (citation:7). Research into related analogues focuses on their potential for treating cognitive diseases, attention deficit hyperactivity disorder (ADHD), migraines, and sleep disorders (citation:7). Furthermore, the broader class of THIQ derivatives has demonstrated promising neuroprotective, anti-inflammatory, and antioxidative properties in studies, making them valuable scaffolds for research into neurodegenerative conditions such as Alzheimer's disease (citation:8). The hydrobromide salt form of this compound enhances its stability and solubility for experimental use. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBRBHPVHFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

This method involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds to form the THIQ core. For 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, the reaction typically proceeds as follows:

  • Precursor Preparation :

    • A β-arylethylamine derivative bearing a methyl group at the 7-position and a hydroxyl group at the 6-position is synthesized.
    • Example: 3-(3-methyl-4-hydroxyphenyl)propylamine.
  • Cyclization :

    • The amine reacts with formaldehyde under acidic conditions (e.g., HCl or HBr in ethanol) to form the THIQ ring.
    • Key Parameters :
      • Temperature: 60–80°C
      • Reaction Time: 12–24 hours
      • Yield: 50–65% (theoretical)
  • Salt Formation :

    • The free base is treated with hydrobromic acid (48% w/w) to precipitate the hydrobromide salt.

Bischler-Napieralski Reaction

An alternative route involves the cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl₃) or similar agents:

  • Acylation :

    • The β-arylethylamine is acylated with acetic anhydride to form N-acetyl-β-arylethylamine.
  • Cyclization :

    • POCl₃ promotes cyclization at 0–5°C, yielding 3,4-dihydroisoquinoline.
  • Reduction :

    • The dihydro intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to obtain the THIQ core.

Substituent-Specific Modifications

Methyl Group Introduction at C7

The 7-methyl group is introduced via:

  • Friedel-Crafts Alkylation :

    • A methylating agent (e.g., methyl chloride) reacts with the aromatic ring in the presence of AlCl₃.
    • Challenges :
      • Regioselectivity requires directing groups (e.g., hydroxyl at C6) to favor C7 substitution.
  • Directed Ortho-Metalation (DoM) :

    • A lithiating agent (e.g., LDA) deprotonates the ortho position relative to the hydroxyl group, followed by quenching with methyl iodide.

Hydroxyl Group Placement at C6

The phenolic hydroxyl group is typically introduced via:

  • Dakin-West Reaction :

    • Oxidation of an acetylated amine precursor followed by hydrolysis.
  • Demethylation :

    • Methoxy groups at C6 are cleaved using BBr₃ or HBr in acetic acid.

Hydrobromide Salt Formation

The final step involves converting the free base to the hydrobromide salt:

  • Neutralization :

    • The THIQ free base is dissolved in anhydrous ether or dichloromethane.
    • A stoichiometric amount of HBr gas or 48% aqueous HBr is added dropwise at 0°C.
  • Precipitation :

    • The salt precipitates as a crystalline solid.
    • Purification : Recrystallization from ethanol/ether mixtures enhances purity.

Analytical Validation of Synthetic Routes

Spectroscopic Characterization

Data from PubChem entries confirm structural features:

Technique Key Observations Source
¹H NMR - Aromatic protons at δ 6.8–7.1 ppm (C6-OH)
- Methylene groups (C1–C4) at δ 2.8–3.5 ppm
IR Spectroscopy - O-H stretch at 3200–3400 cm⁻¹
- N-H stretch (protonated amine) at 2500–2700 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 244.13 (M+H⁺)

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) of analogous THIQ derivatives reveals:

  • Hydrogen Bonding : The hydroxyl group at C6 participates in intermolecular H-bonds with bromide ions.
  • Packing Geometry : Methyl groups at C7 induce steric effects, influencing crystal lattice stability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Pictet-Spengler - One-pot reaction
- Scalability
- Requires harsh acids
- Moderate yields
50–65%
Bischler-Napieralski - High regioselectivity - Multi-step process
- Toxic reagents
40–55%
Friedel-Crafts Alkylation - Direct C-H functionalization - Poor selectivity without directing groups 30–45%

Industrial and Research-Scale Considerations

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) enable enantioselective THIQ synthesis for pharmaceutical applications.
  • Green Chemistry : Solvent-free mechanochemical methods reduce waste in THIQ preparation.

Chemical Reactions Analysis

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has shown potential in several therapeutic areas:

  • Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline can protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties .
  • Antimicrobial Activity : This compound has demonstrated efficacy against various pathogens. Studies have shown that it can inhibit bacterial growth and may be effective against resistant strains .
  • Anti-Cancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms such as microtubule destabilization. For example, studies have indicated that specific derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interactions : The compound interacts with neurotransmitter receptors and enzymes that play critical roles in cellular signaling pathways. Modifications on the isoquinoline scaffold can influence selectivity towards different receptor subtypes .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules within organic chemistry and materials science .

Case Studies and Experimental Data

Neuroprotective Effects :
Research indicates that this compound can protect against oxidative stress-induced neuronal damage.

Anti-Cancer Activity :
A study demonstrated the compound's efficacy against MCF7 breast cancer cells with an IC50 of approximately 5 µg/mL due to microtubule destabilization mechanisms.

Antimicrobial Activity :
In vitro studies have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Counterion CAS Number Key Features
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide 7-CH₃, 6-OH 296.42 HBr EN300-1689153 Enhanced solubility; potential neuroactive properties
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-CH₃ 199.70 HCl 41565-82-6 Lacks 6-OH; used as a precursor in radiotracer synthesis
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide 2-CH₃, 6-OH 282.19 HBr 14097-42-8 Methyl at position 2; lower similarity score (0.89 vs. target compound)
6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride 6-OCH₃, 1-CH₃, 7-OH 229.71 HCl 79906-89-1 Methoxy at 6; altered receptor binding due to steric effects
1-(2-Bromo-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-THIQ-7-ol 2-Br, 4,5-OCH₃, 6-OCH₃, 2-CH₃ N/A None 58939-37-0 Bromine and dimethoxy groups; potential neuroactive applications

Key Differences in Pharmacological and Physicochemical Properties

Counterion Effects :

  • The hydrobromide salt (target compound) offers higher solubility in polar solvents compared to hydrochloride derivatives (e.g., 41565-82-6) .
  • Bromide ions may influence bioavailability and metabolic stability compared to chloride .

Methyl substitution at position 2 (e.g., 14097-42-8) reduces structural similarity (0.89 vs. 0.95) and may alter binding affinity .

Synthetic Accessibility: The target compound’s synthesis likely follows the Bischler-Napieralski route, similar to other tetrahydroisoquinolines . Methoxy or bromine-containing analogues (e.g., 58939-37-0) require additional halogenation or protection steps, increasing synthetic complexity .

Biological Activity

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities, including neuroprotective and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₂BrNO
  • Molecular Weight : 230.10 g/mol
  • CAS Number : 41002-63-5

This compound acts primarily through interactions with various biological targets involved in neurodegenerative diseases and infectious processes. It is known to influence several biochemical pathways:

  • Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antimicrobial Activity : The compound demonstrates activity against various pathogens, potentially through interference with microbial metabolic pathways.
  • Inhibition of Enzymes : It has been reported to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (HSD17B1), which plays a role in steroid hormone metabolism.

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural features. The introduction of different substituents at specific positions on the isoquinoline scaffold can significantly alter their potency and selectivity.

CompoundR1R2R3R4Activity
7-Methyl THIQ-CH₃-OH-H-BrModerate inhibitory activity
5-Bromo THIQ-Br-H-H-HIncreased activity compared to unsubstituted
4-Ethyl THIQ-C₂H₅-H-H-HComparable to brominated derivatives

Neuroprotective Studies

A study evaluating the neuroprotective effects of various THIQ derivatives found that 7-methyl substitution enhances protective effects against oxidative stress in neuronal cultures. The compound exhibited a significant reduction in cell death induced by oxidative agents, indicating its potential for treating neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes .

Inhibition of HSD17B1

A detailed SAR study highlighted that modifications at the 7-position significantly enhance the inhibitory potency against HSD17B1. The methyl group at this position was found to be optimal for achieving high affinity and selectivity for the enzyme .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) based on analogous syntheses. For example, describes using acyl chlorides with DMAP and K₂CO₃ in anhydrous dioxane under reflux, followed by purification via silica gel chromatography . Adjusting reaction time (e.g., 3–6 hours) and monitoring intermediates by TLC can improve yield.

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • HRMS for molecular weight validation (e.g., resolving isotopic patterns for bromine ).
  • IR spectroscopy to confirm functional groups (e.g., hydroxyl or amine stretches).
  • Melting point analysis to assess purity .

Q. How does the hydrobromide salt form influence solubility and stability compared to freebase or hydrochloride analogs?

  • Methodological Answer : Conduct comparative solubility tests in polar solvents (e.g., water, DMSO) and stability studies under varying pH and temperatures. For instance, notes that hydrochloride salts of related isoquinoline derivatives require desiccated storage, suggesting similar protocols for hydrobromide forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of derivatives?

  • Methodological Answer : Synthesize analogs with modifications at the 7-methyl or 6-hydroxyl positions (e.g., halogenation, methoxy substitution) and evaluate their activity in receptor-binding assays. demonstrates this approach by conjugating isoquinoline derivatives with flavonoids to study functional effects .

Q. What computational strategies predict the compound’s interaction with androgen receptors?

  • Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina) to model binding to the androgen receptor’s ligand-binding domain. Compare results with known SARMs (Selective Androgen Receptor Modulators) referenced in . Validate predictions with MD simulations to assess binding stability under physiological conditions.

Q. How can contradictory bioactivity data between hydrobromide and hydrochloride salts be resolved?

  • Methodological Answer : Design controlled assays to isolate salt-specific effects. For example, compare receptor affinity (e.g., IC₅₀) and pharmacokinetic profiles (e.g., plasma stability) of both salts. highlights structural differences in hydrochloride analogs, suggesting salt form impacts solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.